molecular formula C19H16Cl2N8O B5737783 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5737783
M. Wt: 443.3 g/mol
InChI Key: QVGATSGOIRFZBW-LIMNOBDPSA-N
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Description

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an amino-tetrazole, an indole, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the amino-tetrazole intermediate, which is then coupled with the indole derivative under specific reaction conditions. The final step involves the formation of the aceto-hydrazide linkage through a condensation reaction. Common reagents used in these steps include hydrazine hydrate, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE
  • 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N8O/c20-14-6-5-12(16(21)7-14)9-28-10-13(15-3-1-2-4-17(15)28)8-23-24-18(30)11-29-19(22)25-26-27-29/h1-8,10H,9,11H2,(H,24,30)(H2,22,25,27)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGATSGOIRFZBW-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=NNC(=O)CN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=N/NC(=O)CN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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